Cas no 861208-87-9 (2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine)

2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine is a substituted pyrimidine derivative characterized by its distinct molecular structure, incorporating both tert-butylphenoxy and chlorophenyl functional groups. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features contribute to enhanced lipophilicity and electronic properties, which can influence binding affinity in target applications. The presence of the chlorophenyl moiety further enhances its utility in cross-coupling reactions and as a building block for more complex heterocyclic systems. Its well-defined chemical properties ensure consistent performance in research and industrial settings.
2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine structure
861208-87-9 structure
Product Name:2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine
CAS No:861208-87-9
MF:C20H19ClN2O
MW:338.830663919449
CID:5695759
PubChem ID:1472452
Update Time:2025-10-19

2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • AKOS005086421
    • 4-(tert-butyl)phenyl 5-(4-chlorophenyl)-2-pyrimidinyl ether
    • 2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine
    • 2R-1003
    • 861208-87-9
    • 2-[4-(tert-butyl)phenoxy]-5-(4-chlorophenyl)pyrimidine
    • Pyrimidine, 5-(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)phenoxy]-
    • 2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine
    • Inchi: 1S/C20H19ClN2O/c1-20(2,3)16-6-10-18(11-7-16)24-19-22-12-15(13-23-19)14-4-8-17(21)9-5-14/h4-13H,1-3H3
    • InChI Key: ZMQATVZOOAHWRF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=NC(=NC=1)OC1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 338.1185909g/mol
  • Monoisotopic Mass: 338.1185909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • Density: 1.166±0.06 g/cm3(Predicted)
  • Boiling Point: 489.8±55.0 °C(Predicted)
  • pka: 0.10±0.22(Predicted)

2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659806-1mg
2-(4-(Tert-butyl)phenoxy)-5-(4-chlorophenyl)pyrimidine
861208-87-9 98%
1mg
¥535.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659806-2mg
2-(4-(Tert-butyl)phenoxy)-5-(4-chlorophenyl)pyrimidine
861208-87-9 98%
2mg
¥578.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659806-5mg
2-(4-(Tert-butyl)phenoxy)-5-(4-chlorophenyl)pyrimidine
861208-87-9 98%
5mg
¥529.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659806-10mg
2-(4-(Tert-butyl)phenoxy)-5-(4-chlorophenyl)pyrimidine
861208-87-9 98%
10mg
¥739.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659806-20mg
2-(4-(Tert-butyl)phenoxy)-5-(4-chlorophenyl)pyrimidine
861208-87-9 98%
20mg
¥1354.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659806-25mg
2-(4-(Tert-butyl)phenoxy)-5-(4-chlorophenyl)pyrimidine
861208-87-9 98%
25mg
¥1100.00 2024-04-28

2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine Related Literature

Additional information on 2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine

Professional Introduction to 2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine (CAS No. 861208-87-9)

2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine, with the CAS number 861208-87-9, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a phenolic ether moiety linked to a pyrimidine core, which is further substituted with a chlorophenyl group, contributing to its distinct chemical behavior and reactivity.

The< strong>2-(4-tert-Butylphenoxy) part of the molecule introduces a bulky, lipophilic tert-butyl group, which can influence the compound's solubility and metabolic stability. This substitution pattern is often employed in drug design to enhance pharmacokinetic properties, such as improving oral bioavailability. The< strong>5-(4-chlorophenyl) substituent adds another layer of complexity, introducing electron-withdrawing effects that can modulate the electronic properties of the pyrimidine ring. Such modifications are strategically important in developing molecules with specific biological activities.

In recent years, pyrimidine derivatives have been extensively studied for their diverse pharmacological effects. These compounds have shown promise in various therapeutic areas, including oncology, antiviral, and anti-inflammatory applications. The< strong>2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine structure exemplifies how structural modifications can fine-tune biological activity. For instance, studies have demonstrated that pyrimidine-based molecules can interact with specific enzymes or receptors, leading to therapeutic outcomes.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the< strong>4-tert-butylphenoxy and< strong>4-chlorophenyl groups creates a versatile platform that can be further modified to target specific disease pathways. Researchers have explored derivatives of this compound for their ability to inhibit key enzymes involved in cancer progression. For example, modifications to the pyrimidine ring have led to compounds with enhanced binding affinity to targets such as kinases and transcription factors.

The< strong>CAS No. 861208-87-9 identifier ensures that researchers can reliably obtain and reference this compound for their studies. The systematic naming convention provides a clear and unambiguous description of the molecular structure, facilitating accurate communication in scientific literature. This is particularly important in collaborative research environments where precise chemical descriptions are essential for reproducibility.

The synthesis of< strong>2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine involves multi-step organic reactions that require careful optimization. The introduction of the phenoxy group followed by chlorination and subsequent coupling with the pyrimidine core are critical steps in the synthetic pathway. Advanced techniques in organic synthesis, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic strategies are crucial for producing enough material for preclinical and clinical studies.

The pharmacological profile of this compound has been the subject of numerous investigations. Preclinical studies have highlighted its potential as an inhibitor of certain enzymes implicated in diseases like cancer and inflammation. The< strong>4-chlorophenyl substituent plays a key role in modulating the reactivity and selectivity of the compound towards biological targets. By tuning this part of the molecule, researchers can achieve desired pharmacological effects while minimizing off-target interactions.

In addition to its therapeutic potential, this compound has also been explored for its role in chemical biology research. Pyrimidine derivatives are often used as probes to study enzyme mechanisms and protein interactions. The structural features of< strong>2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine, particularly the presence of both lipophilic and hydrophilic moieties, make it an excellent candidate for such studies.

The development of new pharmaceuticals relies heavily on innovative molecular design principles. The< strong>CAS No. 861208-87-9-labeled compound exemplifies how strategic modifications can lead to promising drug candidates. By leveraging computational chemistry tools and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced biological activity. This approach accelerates the drug discovery process and brings new treatments closer to reality.

The future prospects for< strong>2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical useable drugs. The systematic approach to studying this compound serves as a model for developing other innovative pharmaceutical agents.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm